molecular formula C18H20ClNO3 B1192449 CB5468139

CB5468139

Cat. No.: B1192449
M. Wt: 333.8093
InChI Key: VDOKAQOMCGUTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB5468139 is a novel potent and SK1 selective sphingosine kinase inhibitor.

Scientific Research Applications

Photovoice in Community-Based Participatory Research

Photovoice, as a part of Community-Based Participatory Research (CBPR), has been effectively used to engage Indigenous communities in Canada, addressing socio-political conditions and historical associations with colonialism. The method balances power, fosters trust, and responds to cultural preferences, essential in creating meaningful social change through research partnerships (Castleden & Garvin, 2008).

cBio Cancer Genomics Portal

The cBio Cancer Genomics Portal is a significant advancement for cancer genomics research. It provides access to data from thousands of tumor samples, facilitating rapid and intuitive access to molecular profiles and clinical attributes. This open-access resource empowers researchers to translate genomic data into biological insights and clinical applications, a vital step in cancer research (Cerami et al., 2012).

Compressed Baryonic Matter Experiment

The Compressed Baryonic Matter (CBM) experiment is a cornerstone of the Facility for Antiproton and Ion Research (FAIR). It aims to explore the QCD phase diagram in high baryon densities using high-energy nucleus-nucleus collisions. This research is crucial for understanding the equation-of-state of nuclear matter at high densities and the deconfinement and chiral phase transitions (Senger, 2005).

SDS-PAGE Based Method for Carbon Black Quantification

An SDS-PAGE based method has been developed for quantifying Carbon Black (CB) in biological samples. This technique, with a detection limit of 4.3 ng, offers an economical and convenient approach for understanding CB's effects on human health, especially for environmental health studies on airborne particulate matters (Liu & Wan, 2020).

Integrative Analysis of Complex Cancer Genomics

The cBioPortal for Cancer Genomics is instrumental in integrating, visualizing, and analyzing multidimensional cancer genomics and clinical data. This resource simplifies the understanding of genetic, epigenetic, gene expression, and proteomic events in cancer tissues, making complex cancer genomics profiles accessible to a broader range of researchers and clinicians (Gao et al., 2013).

Bio-Modified Carbon Nanoparticles for Drug Delivery

Research has demonstrated the potential of bio-modified carbon nanoparticles (CNPs) as carriers for anticancer drugs. Coating CNPs with biological molecules such as bovine serum albumin (BSA) and loading with drugs like methotrexate, has shown promise in treatment models, suggesting a new avenue in drug delivery systems for cancer treatment (Muthukumar et al., 2014).

Properties

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8093

IUPAC Name

N-(3-chloro-1,4-dioxo-1,2,3,4-tetrahydronaphthalen-2-yl)-N-cyclohexylacetamide

InChI

InChI=1S/C18H20ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12,15-16H,2-4,7-8H2,1H3

InChI Key

VDOKAQOMCGUTCR-UHFFFAOYSA-N

SMILES

CC(N(C(C(Cl)C(C1=C2C=CC=C1)=O)C2=O)C3CCCCC3)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB5468139;  CB-5468139;  CB 5468139.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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